

physical and chemical properties of alpha-terpineol

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Compound of Interest

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An In-Depth Technical Guide to the Physicochemical Properties of **Alpha-Terpineol**

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling Alpha-Terpineol

Alpha-terpineol (α -terpineol) is a naturally occurring monocyclic terpene alcohol that stands as a cornerstone in the realms of flavor, fragrance, and increasingly, pharmacology.^{[1][2][3]} As the most prevalent of four isomers, it is isolated from various essential oils, including those of pine and petitgrain.^{[2][4][5]} Characterized by its pleasant, lilac-like aroma, α -terpineol's utility extends far beyond perfumery.^{[2][5][6]} Its versatile solvent properties, low toxicity, and a growing portfolio of bioactive functions—including antioxidant, anti-inflammatory, antimicrobial, and neuroprotective effects—have positioned it as a molecule of significant interest for drug development and advanced material science.^{[2][3][7][8]}

This guide offers a comprehensive exploration of the core physical and chemical properties of α -terpineol. It is designed to provide researchers and drug development professionals with the foundational knowledge required to effectively harness this compound in experimental and applied settings. We will delve into its structural and stereochemical nuances, thermodynamic properties, chemical reactivity, and the analytical methodologies essential for its characterization.

Section 1: Core Physical and Spectroscopic Properties

Alpha-terpineol is typically a colorless, viscous liquid at room temperature, though it can exist as a white solid with a low melting point.^[9] Its distinct lilac or pine-like scent is one of its most defining characteristics.^[2]

Physicochemical Data Summary

The fundamental physical and chemical properties of α -terpineol are summarized below for quick reference. These values are critical for designing purification schemes, formulation strategies, and analytical methods.

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₈ O	^[4] ^[5] ^[9] ^[10]
Molar Mass	154.25 g/mol	^[4] ^[5] ^[9] ^[10]
Appearance	Colorless liquid or white low-melting solid	^[5] ^[9]
Odor	Pleasant, lilac-like, piney	^[2] ^[4] ^[6]
Boiling Point	214–219 °C (at 1013 hPa)	^[4] ^[5] ^[7]
Melting Point	31–35 °C	^[7]
Density	~0.93 g/cm ³ (at 20-25 °C)	^[2] ^[4] ^[7]
Refractive Index (n _{20/D})	1.480–1.486	^[7]
Vapor Pressure	0.03–0.04 mmHg (at 20-24 °C)	^[9]
Water Solubility	Sparingly soluble (~2.4 g/L)	^[4] ^[5]
Organic Solvent Solubility	Highly soluble in ethanol, diethyl ether, and other organic solvents. ^[2] ^[7]	^[2] ^[7]

Spectroscopic Profile

Spectroscopic data is fundamental for the structural confirmation and purity assessment of α -terpineol.

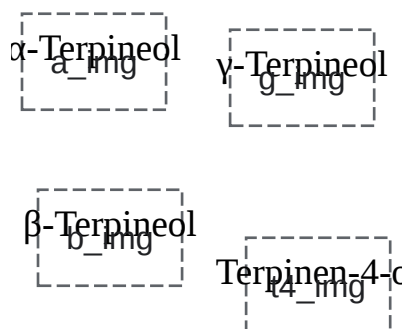
- **Mass Spectrometry (MS):** In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M^+) at m/z 154 is often weak or absent due to the instability of the tertiary alcohol. [11] A characteristic fragmentation pattern includes the loss of a water molecule (H_2O), leading to a prominent peak at m/z 136. [11] Other significant fragments correspond to the loss of an isopropyl group.
- **Infrared (IR) Spectroscopy:** The IR spectrum of α -terpineol displays characteristic absorption bands. A broad peak in the region of $3400\text{--}3200\text{ cm}^{-1}$ corresponds to the O-H stretching of the tertiary alcohol group. [12] C-H stretching vibrations are observed around $2963\text{--}2922\text{ cm}^{-1}$, and a C-O stretching band appears near 1159 cm^{-1} . [12]
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - 1H NMR: The proton NMR spectrum provides a detailed map of the molecule's hydrogen atoms. Key signals include a broad singlet for the olefinic proton around δ 5.38 ppm and a singlet for the hydroxyl proton. [12] The methyl groups on the isopropyl moiety attached to the hydroxyl-bearing carbon appear as distinct singlets, while the methyl group on the cyclohexene ring also produces a singlet. [12][13]
 - ^{13}C NMR: The carbon spectrum confirms the presence of 10 carbon atoms. Characteristic signals include those for the quaternary carbon bearing the hydroxyl group (~ 72.5 ppm) and the two olefinic carbons of the double bond (~ 120.4 ppm and ~ 133.7 ppm). [12]

Section 2: Chemical Structure and Reactivity

Molecular Structure and Isomerism

Alpha-terpineol is a monocyclic monoterpenoid alcohol. [6] Its structure consists of a p-menthane skeleton, which is a cyclohexane ring substituted with a methyl group and an isopropyl group at positions 1 and 4, respectively. [6] The defining features of the α -isomer are a double bond between C1 and C2 of the ring and a hydroxyl group on the tertiary carbon of the isopropyl side chain. [4][6]

Terpineol exists in several isomeric forms, with α -terpineol being the most common and commercially significant.[2][4] The primary isomers differ in the position of the double bond and the hydroxyl group.



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Caption: The four common isomers of terpineol.

Stereochemistry

The C4 carbon atom of α -terpineol is a chiral center, meaning the molecule exists as a pair of enantiomers: (R)-(+)- α -terpineol and (S)-(-)- α -terpineol.[5] Both enantiomers are found in nature.[5] The commercially available product is often a racemic mixture, particularly when produced synthetically.[5] The specific rotation ($[\alpha]_D$) is a key parameter for distinguishing between the enantiomers, with the d-form exhibiting a positive rotation and the l-form a negative one.[10]

Chemical Reactivity and Stability

Understanding the reactivity of α -terpineol is crucial for its handling, storage, and application in synthesis.

- **Stability:** As a tertiary alcohol, α -terpineol is susceptible to dehydration under acidic conditions, which can lead to the formation of various terpene hydrocarbons like limonene and terpinolene.[7] It is, however, relatively stable under neutral or basic conditions.[7]
- **Reactivity with Oxidants:** The double bond and the tertiary alcohol group are reactive sites. Strong oxidizing agents can cleave the double bond or oxidize the molecule.

- Hydrogenation: The double bond can be readily reduced through catalytic hydrogenation to yield dihydrocarveol. This reaction is a common method for confirming the presence of a single double bond.[\[14\]](#)
- Esterification: The tertiary hydroxyl group can undergo esterification with carboxylic acids or their derivatives, often catalyzed by enzymes (lipases), to form α -terpinyl esters.[\[7\]](#) These esters are valuable fragrance and flavor compounds in their own right.

Section 3: Synthesis and Purification

While α -terpineol is a natural product, industrial demand necessitates its large-scale synthesis.

Industrial Synthesis

The most common industrial synthesis route involves the acid-catalyzed hydration of α -pinene, a major component of turpentine oil.[\[4\]](#)[\[7\]](#) This process typically proceeds in two steps: α -pinene is first hydrated to form crystalline terpin hydrate, which is then partially dehydrated to yield a mixture of terpeneol isomers, with α -terpineol being the major product.[\[7\]](#)

Caption: Industrial synthesis of α -terpineol from α -pinene.

An alternative pathway starts from limonene, which undergoes Markovnikov addition with an acid, followed by hydrolysis to produce α -terpineol.[\[4\]](#)

Purification Methods

Purification of synthesized or extracted α -terpineol is critical for achieving the high purity required for pharmaceutical or fine chemical applications.

- Fractional Distillation: Given its relatively high boiling point, fractional distillation under reduced pressure is a standard method to separate α -terpineol from other terpenes and reaction byproducts.
- Column Chromatography: For laboratory-scale and high-purity applications, silica gel column chromatography is effective.[\[15\]](#)[\[16\]](#) A common mobile phase is a mixture of petroleum ether and ethyl acetate, which allows for the separation of α -terpineol from less polar hydrocarbons and more polar diols.[\[15\]](#)[\[16\]](#)

Section 4: Analytical Methodologies

Accurate identification and quantification of α -terpineol are essential for quality control, pharmacokinetic studies, and mechanistic investigations.

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with Mass Spectrometry (GC-MS), is the premier technique for analyzing α -terpineol.^[9] Its volatility and thermal stability make it an ideal candidate for GC analysis. The choice of capillary column is critical; polar columns like those with a polyethylene glycol (WAX) stationary phase are often used to achieve good separation from other terpenes and isomers.^[17]

Experimental Protocol: GC-MS Analysis of α -Terpineol in an Essential Oil Matrix

This protocol outlines a standard workflow for the qualitative and quantitative analysis of α -terpineol.

1. Sample Preparation:

- Dilute the essential oil sample in a suitable organic solvent (e.g., ethanol, hexane) to a final concentration within the calibrated range of the instrument (typically 10-100 ppm).
- Add an appropriate internal standard (e.g., 2-octanol, geraniol-d6) for accurate quantification.^[17]
- Filter the resulting solution through a 0.22 μm syringe filter before injection.^[18]

2. GC-MS Instrumentation and Conditions:

- System: Gas chromatograph coupled to a quadrupole mass spectrometer.^[17]
- Injector: Splitless mode (0.5-1.0 min) at 250 °C.^[17]
- Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).^[17]
- Column: DB-WAX or equivalent polar capillary column (e.g., 60 m x 0.25 mm x 0.25 μm).^[17]
- Oven Temperature Program:
 - Initial temperature: 40 °C, hold for 5 minutes.
 - Ramp 1: Increase to 65 °C at 3 °C/min, hold for 10 minutes.
 - Ramp 2: Increase to 130 °C at 10 °C/min.

- Ramp 3: Increase to 240 °C at 4 °C/min, hold for 10 minutes.[\[17\]](#) (This program is an example and must be optimized for the specific sample matrix and target analytes.)
- MS Detector:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: Scan m/z 40-400.
- Source Temperature: 230 °C.

3. Data Analysis:

- Identification: Identify the α -terpineol peak by comparing its retention time and mass spectrum with that of a certified reference standard. The mass spectrum should be confirmed against a spectral library (e.g., NIST).[\[19\]](#)
- Quantification: Calculate the concentration based on the peak area ratio of α -terpineol to the internal standard, using a pre-established calibration curve.

Caption: Standard workflow for GC-MS analysis of α -terpineol.

High-Performance Liquid Chromatography (HPLC)

While GC is more common, HPLC can also be employed for the analysis of α -terpineol, particularly for non-volatile derivatives or when analyzing complex matrices without heat.[\[18\]](#) Reversed-phase columns (e.g., C18) with a mobile phase of acetonitrile and water are typically used.

Section 5: Biological Activity and Relevance in Drug Development

The pharmacological profile of α -terpineol is extensive and continues to be an active area of research. Its lipophilic nature allows it to readily cross cell membranes, a desirable trait for drug candidates.

Key reported biological activities include:

- Anti-inflammatory and Analgesic: It has been shown to possess anti-inflammatory and antinociceptive (pain-relieving) properties.[\[1\]](#)[\[3\]](#)

- Antioxidant: **Alpha-terpineol** can scavenge free radicals, suggesting a role in mitigating oxidative stress-related pathologies.[\[3\]](#)[\[7\]](#)
- Antimicrobial and Antifungal: It exhibits inhibitory activity against a range of bacteria and fungi, including pathogens like *Botrytis cinerea*.[\[7\]](#)[\[17\]](#)
- Anticancer: Studies have indicated that α -terpineol has antiproliferative effects on certain cancer cell lines.[\[1\]](#)[\[3\]](#)
- Gastroprotective: It has demonstrated a protective effect against experimentally induced gastric ulcers in animal models.[\[3\]](#)[\[20\]](#)
- Neuroprotective: Evidence suggests potential neuroprotective benefits, including the restoration of hippocampal long-term potentiation in models of cerebral ischemia.[\[7\]](#)

These diverse biological functions make α -terpineol a compelling lead compound or a valuable molecular scaffold for the development of new therapeutic agents in oncology, infectious disease, and neurodegenerative disorders.

Conclusion

Alpha-terpineol is a multifaceted molecule whose importance transcends its traditional use in the fragrance industry. A thorough understanding of its physical properties, structural chemistry, reactivity, and analytical characterization is indispensable for any scientist or researcher aiming to exploit its full potential. The data and protocols presented in this guide serve as a foundational resource for facilitating its application in advanced research and the development of novel pharmaceuticals and high-performance materials. Its favorable safety profile combined with a broad spectrum of biological activities ensures that α -terpineol will remain a subject of intensive scientific investigation for years to come.[\[3\]](#)

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